Physicochemical Differentiation: cLogP and Hydrogen Bond Acceptor Count Versus the Parent 9-(Pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecane Core
The methoxyacetyl substituent at N9 distinguishes the target compound from the unsubstituted parent core 9-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecane (CAS 2107516-28-7). Calculated logP (cLogP) for the target compound is increased by approximately 0.8–1.2 log units relative to the parent (estimated cLogP ~0.5–0.8 for target vs. ~−0.3 to 0.0 for parent), indicating enhanced membrane permeability potential . Hydrogen bond acceptor count increases from 4 to 6, which may influence solubility and target engagement profiles . These computed differences are consistent with the SAR finding that N9-acyl substitution is a key modifier of biological activity in this scaffold class [1].
| Evidence Dimension | cLogP (calculated partition coefficient) |
|---|---|
| Target Compound Data | Estimated cLogP 0.5–0.8 (ChemDraw/ALOGPS consensus) |
| Comparator Or Baseline | 9-(Pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecane (CAS 2107516-28-7): estimated cLogP −0.3 to 0.0 |
| Quantified Difference | ΔcLogP ≈ +0.8 to +1.2 log units |
| Conditions | In silico calculation using consensus logP algorithms; no experimental logD7.4 measurement available |
Why This Matters
Higher cLogP suggests improved passive membrane permeability, which may translate to enhanced cellular uptake in intact cell assays—an important consideration when selecting among commercially available 2,9-diazaspiro[5.5]undecane building blocks for cell-based screening.
- [1] Martinez NJ, Rai G, Yasgar A, et al. A High-Throughput Screen Identifies 2,9-Diazaspiro[5.5]Undecanes as Inducers of the Endoplasmic Reticulum Stress Response with Cytotoxic Activity in 3D Glioma Cell Models. PLoS ONE 2016;11(8):e0161486. View Source
